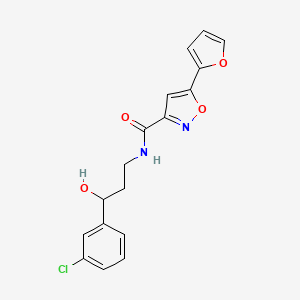

![molecular formula C19H14N2O5S2 B2584605 ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-16-6](/img/structure/B2584605.png)

ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

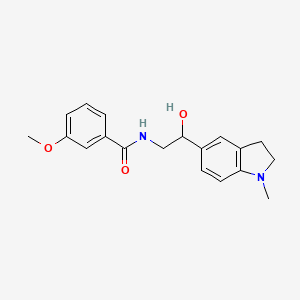

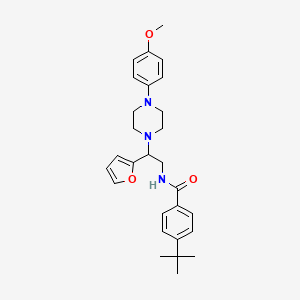

“Ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate” is a chemical compound with the molecular formula C19H14N2O5S2 and a molecular weight of 414.45. It is related to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved using a concise, efficient one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

Molecular Structure Analysis

The crystal structures of two chromone derivatives, including ethyl 6-(4-methyl-phen-yl)-4-oxo-4H-chromene-2-carboxyl-ate, have been determined . A comparison of the dihedral angles between the mean planes of the central chromone core with those of the substituents shows that each molecule differs significantly from the others .

Chemical Reactions Analysis

The synthesis of similar compounds involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The development of environmentally friendly synthetic methods is a challenge in modern organic synthesis .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 230–232°C . Its IR (KBr) spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The synthesis and biological evaluation of derivatives containing structures similar to the compound have been documented. A study by Ramaganesh et al. (2010) focused on synthesizing a series of coumarin derivatives, which involved key intermediates that share structural similarities with the mentioned compound. These derivatives were evaluated for their antibacterial activity against several bacterial strains, showcasing the importance of these compounds in developing potential antimicrobial agents (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Antimicrobial Analysis and Enzyme Assay

In another study, Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, including those with structural elements related to the compound of interest. These derivatives underwent in vitro antifungal and antibacterial activity assessments, enzyme assay studies, and a docking study to predict the mode of action. Additionally, ADMET parameters suggested good oral drug-like properties for these compounds, highlighting their potential as oral drug candidates (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).

Synthesis and Structure of Thiazolopyrimidine Derivatives

Vasilkova et al. (2020) focused on the synthesis of thiazolopyrimidine derivatives through three-component condensations, leading to compounds with potential applications in medicinal chemistry and material science. The study not only explored the synthetic pathways but also proposed a mechanism for their formation, further contributing to the understanding of such complex molecules (N. O. Vasilkova, A. Nikulin, A. P. Krivenko, 2020).

Zukünftige Richtungen

Future research could focus on further exploring the biological activities of this compound and its derivatives, given their wide range of pharmacological activities . The development of concise and efficient methods for the synthesis of these important molecules is an attractive area of research in both academia and the pharmaceutical industry .

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-[(4-oxochromene-2-carbonyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c1-3-25-18(24)15-9(2)14-17(27-15)21-19(28-14)20-16(23)13-8-11(22)10-6-4-5-7-12(10)26-13/h4-8H,3H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFPUBMSILXMON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)

![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2584535.png)

![2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2584541.png)